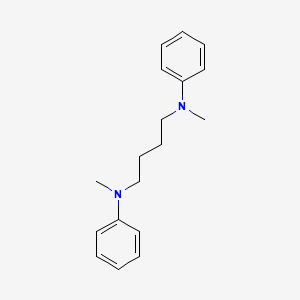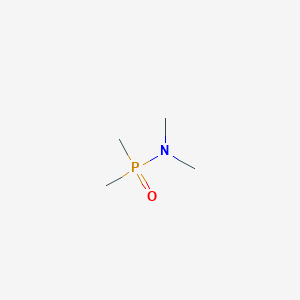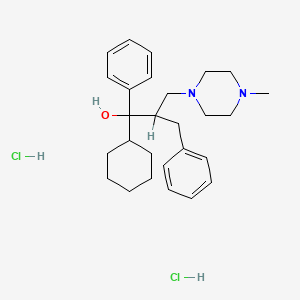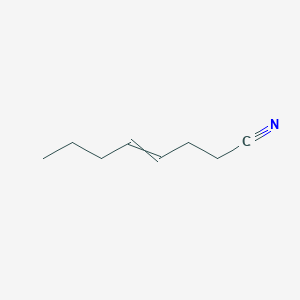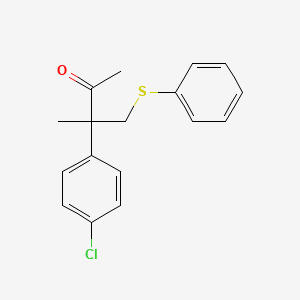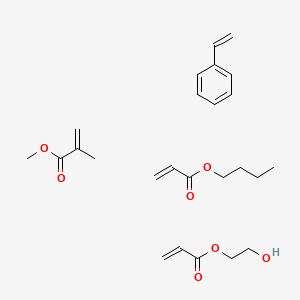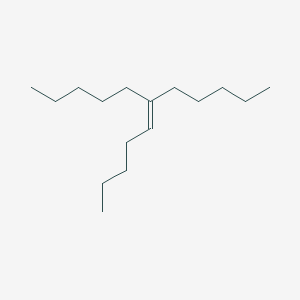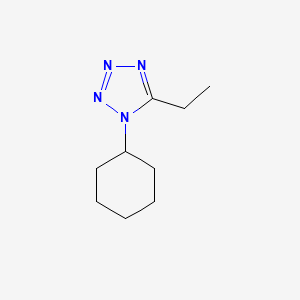![molecular formula C14H20Cl3NO B14654803 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride CAS No. 52702-76-8](/img/structure/B14654803.png)
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is a synthetic organic compound characterized by its phenolic structure with dichloro substitutions and a cyclohexylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a phenol derivative, such as 2,4-dichlorophenol.
Substitution Reaction: The phenol derivative undergoes a substitution reaction with cyclohexylmethylamine under controlled conditions to introduce the cyclohexylmethylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may be adjusted to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group may also play a role in binding to receptors or other biomolecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler phenolic compound with similar dichloro substitutions but lacking the cyclohexylmethylamino group.
2,6-Dichloro-4-[(dimethylamino)methyl]phenol: Another phenolic compound with dichloro substitutions and a dimethylamino group instead of cyclohexylmethylamino.
Uniqueness
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is unique due to the presence of the cyclohexylmethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
52702-76-8 |
|---|---|
Molecular Formula |
C14H20Cl3NO |
Molecular Weight |
324.7 g/mol |
IUPAC Name |
2,4-dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19Cl2NO.ClH/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10;/h6-7,10,17-18H,1-5,8-9H2;1H |
InChI Key |
GIHGKRNSUJXSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)
